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molecular formula C11H8N4O B8342282 6-Methyl-4-(pyrimidin-5-yloxy)picolinonitrile

6-Methyl-4-(pyrimidin-5-yloxy)picolinonitrile

Cat. No. B8342282
M. Wt: 212.21 g/mol
InChI Key: AEZACFOVBIPPSK-UHFFFAOYSA-N
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Patent
US09085562B2

Procedure details

4-chloro-6-methylpicolinonitrile (4.0 g, 26 mmol, 1.0 eq), 5-hydroxypyrimidine (5.56 g, 57.9 mmol, 2.20 eq), K2CO3 (7.24 mg, 52.4 mmol, 2.0 eq) and DMF (66 mL) were added to a reaction vessel and heated at 80° C. for 16 hours. The reaction was filtered and concentrated on silica gel (25 g). The silica gel was loaded on top of a fresh bed of silica gel and washed with 50% ethyl acetate/hexane. The solvents were removed in vacuo and the crude solid was purified by flash chromatography on silica gel to afford 4.31 g (77%) of the title compound as a pale-yellow solid. 1H NMR (400 MHz, DMSO-d6) δ 9.17 (s, 1H), 8.85 (s, 2H), 7.74 (d, J=2.4 Hz, 1H), 7.32 (d, J=2.3 Hz, 1H), 2.48 (s, 3H); ES-MS [M+1]+: 213.2.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
5.56 g
Type
reactant
Reaction Step One
Name
Quantity
7.24 mg
Type
reactant
Reaction Step One
Name
Quantity
66 mL
Type
solvent
Reaction Step One
Yield
77%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[C:6]([CH3:8])[N:5]=[C:4]([C:9]#[N:10])[CH:3]=1.[OH:11][C:12]1[CH:13]=[N:14][CH:15]=[N:16][CH:17]=1.C([O-])([O-])=O.[K+].[K+]>CN(C=O)C>[CH3:8][C:6]1[N:5]=[C:4]([C:9]#[N:10])[CH:3]=[C:2]([O:11][C:12]2[CH:13]=[N:14][CH:15]=[N:16][CH:17]=2)[CH:7]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
ClC1=CC(=NC(=C1)C)C#N
Name
Quantity
5.56 g
Type
reactant
Smiles
OC=1C=NC=NC1
Name
Quantity
7.24 mg
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
66 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated on silica gel (25 g)
WASH
Type
WASH
Details
washed with 50% ethyl acetate/hexane
CUSTOM
Type
CUSTOM
Details
The solvents were removed in vacuo
CUSTOM
Type
CUSTOM
Details
the crude solid was purified by flash chromatography on silica gel

Outcomes

Product
Name
Type
product
Smiles
CC1=CC(=CC(=N1)C#N)OC=1C=NC=NC1
Measurements
Type Value Analysis
AMOUNT: MASS 4.31 g
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 78.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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